Researchers screening oxazolidinone antibiotics face inconsistent Gram-negative spectrum coverage. DRF-8417 resolves this with quantifiable advantages over first-generation agents.
• 1-2 dilution lower MIC vs linezolid against H. influenzae & M. catarrhalis
• Consistent oral ED50 of 2.0-2.9 mg/kg across murine systemic infection models
• Broad Gram-positive activity (MIC50/MIC90 0.06-1 mg/L) including MRSA, VRE, PRSP
Supplied as a research-grade reference standard (≥98%) for SAR studies, resistance profiling, and in vivo benchmark experiments.
Molecular FormulaC15H17N3O5S
Molecular Weight351.4 g/mol
CAS No.439903-56-7
Cat. No.B12781031
⚠ Attention: For research use only. Not for human or veterinary use.
DRF-8417 is a synthetic oxazolidinone antibiotic characterized by a unique carbamothioate substituent at the C5 position of the oxazolidinone ring [1]. It exhibits broad-spectrum activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae, as well as fastidious Gram-negative bacteria such as Haemophilus influenzae and Moraxella catarrhalis [2]. Preclinical studies demonstrate oral efficacy in systemic murine infection models, positioning it as a candidate for further development in the anti-infective pipeline [3]. Its chemical structure, featuring a C15H17N3O5S formula (MW 351.38) with a defined (5S) stereocenter, distinguishes it from first-generation oxazolidinones and may contribute to its distinct microbiological profile [1].
1
Workflow
Oral in vivo model-response studies
2
Selection Logic
Expanded Gram-negative screening context
3
Use Context
Antimicrobial resistance SAR research
[1] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
[2] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
[3] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
DRF-8417 vs. Linezolid: Key Differences
Substituting DRF-8417 with another oxazolidinone antibiotic, such as linezolid or tedizolid, introduces measurable differences in antibacterial spectrum, potency, and in vivo efficacy that directly impact experimental outcomes. While all oxazolidinones share a common mechanism of action—binding to the 50S ribosomal subunit to inhibit protein synthesis—variations in side-chain chemistry significantly alter their microbiological profiles [1]. Specifically, DRF-8417 exhibits a one- to two-dilution lower MIC against the fastidious Gram-negative pathogens H. influenzae and M. catarrhalis compared to linezolid [2], and demonstrates a distinct in vivo potency profile with ED50 values ranging from 2.0 to 2.9 mg/kg across various infection models [3]. In contrast, linezolid's in vivo potency is model-dependent, with ED50 values varying widely from 1.56 mg/kg to over 46.8 mg/kg depending on the pathogen and infection site [4]. Additionally, the MIC50/MIC90 values for tedizolid (0.25/0.25 μg/mL against S. aureus) [5] represent a different potency range compared to DRF-8417 (0.06-1 mg/L across a broader panel) [6]. These quantifiable divergences underscore that each oxazolidinone possesses a unique, non-interchangeable pharmacodynamic signature, necessitating compound-specific selection for research applications focused on spectrum expansion, potency optimization, or resistance circumvention.
Target
DRF-8417
Potential Substitute
Linezolid / Tedizolid
Mismatch Risk
Gram-negative MIC endpoint context may shift; interchanging can alter model-specific response profiles.
Target
C5 Carbamothioate
Potential Substitute
Standard Oxazolidinone Core
Mismatch Risk
Side-chain chemistry may not transfer; resistance-circumvention profile requires independent review.
Target
Murine Systemic Model
Potential Substitute
Other In Vivo Models
Mismatch Risk
Exposure-response relationships may differ; model-dependent variability limits direct substitution.
[1] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
[2] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
[3] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
[4] Yoon EJ, Jo YW, Choi SH, Lee TH, Rhee JK, Yoo M, et al. In vitro and in vivo activities of DA-7867, a new oxazolidinone, against aerobic gram-positive bacteria. Antimicrob Agents Chemother. 2005 Jun;49(6):2498-500. doi: 10.1128/AAC.49.6.2498-2500.2005. View Source
[5] Prokocimer P, Bien P, Deanda C, Pillar CM, Bartizal K. In vitro activity and microbiological efficacy of tedizolid (TR-700) against Gram-positive clinical isolates from a phase 2 study of oral tedizolid phosphate (TR-701) in patients with complicated skin and skin structure infections. Antimicrob Agents Chemother. 2012 Jun;56(6):3082-8. doi: 10.1128/AAC.00299-12. View Source
[6] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
DRF-8417 Comparative Efficacy Evidence
Enhanced Gram-Negative Activity vs. Linezolid
In a direct head-to-head comparison using the broth microdilution method, DRF-8417 demonstrated Minimum Inhibitory Concentrations (MICs) against Haemophilus influenzae and Moraxella catarrhalis that were one to two two-fold dilutions lower than those of linezolid [1]. This represents a 2- to 4-fold enhancement in potency against these fastidious Gram-negative species, expanding the practical antibacterial spectrum beyond what is typically achieved with first-generation oxazolidinones.
Gram-Negative MIC ShiftHead-to-head
2- to 4-fold lower MIC
One to two 2-fold dilutions lower than linezolid
Broth microdilution; H. influenzae / M. catarrhalis
Supports Gram-negative screening context review
Data to verify: endpoint context is model-specific
AntibacterialOxazolidinoneGram-negative
Evidence Dimension
In vitro antibacterial potency (MIC)
Target Compound Data
MIC one to two dilutions lower than linezolid
Comparator Or Baseline
Linezolid (baseline MIC for H. influenzae and M. catarrhalis)
Quantified Difference
2- to 4-fold lower MIC (one to two 2-fold dilutions)
Conditions
Broth microdilution method against clinical isolates of Haemophilus influenzae and Moraxella catarrhalis
Why This Matters
Procurement of DRF-8417 over linezolid is scientifically justified for research programs targeting respiratory tract infections or mixed flora where enhanced activity against these fastidious Gram-negative species is a critical experimental variable.
AntibacterialOxazolidinoneGram-negative
[1] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
Oral In Vivo Efficacy in Murine Models
In multiple murine systemic infection models, including those caused by susceptible and resistant Gram-positive pathogens, orally administered DRF-8417 exhibited a consistent 50% effective dose (ED50) ranging from 2.0 to 2.9 mg/kg [1]. This narrow, low-dose range indicates robust and predictable in vivo performance across diverse challenge organisms.
Oral In Vivo ED50Reported
ED50 2.0 – 2.9 mg/kg
Linezolid range: 1.56 to >46.8 mg/kg
Murine systemic infection models; oral route
Consistent oral model-response context
Model-dependent variability review required
In vivo efficacyMurine modelOral bioavailability
Evidence Dimension
In vivo efficacy (ED50 by oral route)
Target Compound Data
ED50 range: 2.0 to 2.9 mg/kg
Comparator Or Baseline
Linezolid (ED50 varies: 1.56 mg/kg to >46.8 mg/kg depending on model; e.g., S. aureus Smith: 8.0 mg/kg; S. pneumoniae type III: 66.0 mg/kg) [2]; Tedizolid phosphate (ED50 for PSSP pneumonia: 2.80 mg/kg/day) [3]
Quantified Difference
DRF-8417 ED50 range of 2.0-2.9 mg/kg is comparable to or more consistent than comparators; notably lower than linezolid's ED50 in certain models (e.g., 2.0-2.9 vs. 8.0 mg/kg for S. aureus Smith).
Conditions
Murine systemic infection models with various Gram-positive pathogens; oral administration
Why This Matters
The consistent low ED50 range across multiple infection models provides a quantifiable basis for selecting DRF-8417 for in vivo proof-of-concept studies where predictable oral efficacy is required.
In vivo efficacyMurine modelOral bioavailability
[1] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
[2] Yoon EJ, Jo YW, Choi SH, Lee TH, Rhee JK, Yoo M, et al. In vitro and in vivo activities of DA-7867, a new oxazolidinone, against aerobic gram-positive bacteria. Antimicrob Agents Chemother. 2005 Jun;49(6):2498-500. doi: 10.1128/AAC.49.6.2498-2500.2005. View Source
[3] Choi SH, et al. Activity of Tedizolid Phosphate (TR-701) in Murine Models of Infection with Penicillin-Resistant and Penicillin-Sensitive Streptococcus pneumoniae. Scilit. 2011. View Source
Potent Activity Against Gram-Positive Pathogens
DRF-8417 exhibits potent in vitro activity against a panel of clinically relevant Gram-positive pathogens, with reported MIC50 and MIC90 values spanning a range of 0.06 to 1 mg/L [1]. This broad activity profile encompasses methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae, among others.
Linezolid: MIC90 typically 2-4 mg/L for staphylococci; Tedizolid: MIC50/MIC90 of 0.25/0.25 mg/L against S. aureus [2]
Quantified Difference
DRF-8417 lower end (0.06 mg/L) is 4- to 16-fold more potent than linezolid's typical MIC90 (2-4 mg/L) and approximately 2-fold more potent than tedizolid's MIC90 (0.25 mg/L) for certain strains.
Conditions
Broth microdilution method against a panel of Gram-positive clinical isolates
Why This Matters
The wide, sub-mg/L potency range positions DRF-8417 as a valuable comparator or lead candidate in structure-activity relationship (SAR) studies aimed at optimizing oxazolidinone potency against resistant Gram-positive infections.
AntibacterialGram-positiveMIC
[1] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
[2] Prokocimer P, Bien P, Deanda C, Pillar CM, Bartizal K. In vitro activity and microbiological efficacy of tedizolid (TR-700) against Gram-positive clinical isolates from a phase 2 study of oral tedizolid phosphate (TR-701) in patients with complicated skin and skin structure infections. Antimicrob Agents Chemother. 2012 Jun;56(6):3082-8. doi: 10.1128/AAC.00299-12. View Source
Oral Bioavailability in Murine Models
The in vivo efficacy studies were conducted using oral administration, indicating that DRF-8417 is orally bioavailable and achieves systemic concentrations sufficient for therapeutic effect in murine models [1]. This is a critical attribute for an oxazolidinone antibiotic intended for oral development.
Oral BioavailabilityClass-level
Oral ED50 2.0 – 2.9 mg/kg
Tedizolid ED50 2.80 mg/kg/day
Systemic infection models; class-level inference
Formulation-exposure context review
Data to verify for formulation-dependent exposure
Oral bioavailabilityPK/PDIn vivo
Evidence Dimension
Oral bioavailability / in vivo efficacy
Target Compound Data
Oral ED50 range: 2.0-2.9 mg/kg
Comparator Or Baseline
Linezolid: Oral bioavailability in humans ~100%, but variable ED50 in mice (1.56 to >46.8 mg/kg) [2]; Tedizolid phosphate: prodrug with high oral bioavailability, ED50 2.80 mg/kg/day in PSSP pneumonia model [3]
Quantified Difference
DRF-8417 oral ED50 (2.0-2.9 mg/kg) is comparable to tedizolid phosphate (2.80 mg/kg/day) and significantly lower than linezolid in several models.
Conditions
Murine systemic infection models; oral dosing
Why This Matters
Oral bioavailability is a key differentiator for preclinical oxazolidinone candidates, enabling simpler dosing regimens in animal models and reducing the need for parenteral formulations, thereby lowering experimental complexity and cost.
Oral bioavailabilityPK/PDIn vivo
[1] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
[2] Yoon EJ, Jo YW, Choi SH, Lee TH, Rhee JK, Yoo M, et al. In vitro and in vivo activities of DA-7867, a new oxazolidinone, against aerobic gram-positive bacteria. Antimicrob Agents Chemother. 2005 Jun;49(6):2498-500. doi: 10.1128/AAC.49.6.2498-2500.2005. View Source
[3] Choi SH, et al. Activity of Tedizolid Phosphate (TR-701) in Murine Models of Infection with Penicillin-Resistant and Penicillin-Sensitive Streptococcus pneumoniae. Scilit. 2011. View Source
Activity Against Drug-Resistant Gram-Positive Bacteria
DRF-8417 demonstrated potent in vitro activity against a panel of resistant Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant S. pneumoniae [1]. While no direct head-to-head resistance studies are available, the compound's structural novelty (C5 carbamothioate) suggests a potential for reduced cross-resistance with linezolid, which is susceptible to mutations in the 23S rRNA gene and acquisition of the cfr methyltransferase gene.
Resistance ProfileSupporting
MIC90 ≤1 mg/L vs MRSA/VRE
Linezolid MIC90 2-4 mg/L; cross-resistance data not reported
Clinical isolates; carbamothioate scaffold
Supports resistance-circumvention study fit
Direct comparator-resistance data required
Antimicrobial resistanceMRSAVRE
Evidence Dimension
Activity against resistant strains
Target Compound Data
MIC50/MIC90 range 0.06-1 mg/L against MRSA, VRE, PRSP
Comparator Or Baseline
Linezolid: MIC90 2-4 mg/L for MRSA; resistance reported via 23S rRNA mutations and cfr gene
Quantified Difference
DRF-8417 maintains potent activity (0.06-1 mg/L) against strains resistant to other antibiotic classes; direct comparative resistance data vs. linezolid not reported.
Conditions
Broth microdilution against clinical isolates
Why This Matters
For research programs focused on combating antimicrobial resistance, DRF-8417 offers a chemically distinct oxazolidinone scaffold that may circumvent known linezolid resistance mechanisms, making it a valuable tool for studying structure-resistance relationships.
Antimicrobial resistanceMRSAVRE
[1] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
DRF-8417 Research Applications
Oral Oxazolidinone In Vivo Proof-of-Concept
Given its consistent and low oral ED50 range (2.0-2.9 mg/kg) in murine systemic infection models [1], DRF-8417 is ideally suited for use in animal studies designed to validate the in vivo efficacy of novel oxazolidinone scaffolds. Researchers can leverage its predictable pharmacokinetic/pharmacodynamic profile to establish benchmark efficacy data against which new analogs can be compared. This reduces the number of animals required for dose-ranging studies and accelerates lead optimization campaigns.
Comparative In Vitro Spectrum and SAR Analysis
DRF-8417's documented potency advantage over linezolid against H. influenzae and M. catarrhalis (one to two dilutions lower MIC) [2] and its broad activity against resistant Gram-positive strains [3] make it a critical reference compound for structure-activity relationship (SAR) studies. Its inclusion in antimicrobial susceptibility testing panels enables precise quantification of how specific chemical modifications (e.g., C5 substituent variations) impact spectrum expansion and potency against fastidious Gram-negative species.
Oxazolidinone Resistance Circumvention Studies
DRF-8417's unique carbamothioate side chain differentiates it chemically from linezolid and tedizolid. This structural distinction [4] supports its use in molecular microbiology studies aimed at understanding and overcoming oxazolidinone resistance. By testing DRF-8417 against linezolid-resistant bacterial strains harboring known mutations (e.g., G2576U in 23S rRNA) or resistance genes (e.g., cfr), researchers can assess the compound's vulnerability to existing resistance mechanisms and identify structure-based design principles for next-generation oxazolidinones.
Benchmarking for Oxazolidinone Drug Discovery
As a well-characterized preclinical candidate with published in vitro MIC data [5] and in vivo ED50 values [6], DRF-8417 serves as an excellent internal standard or positive control for drug discovery programs targeting Gram-positive and select Gram-negative infections. Its performance metrics provide a quantifiable baseline for evaluating the efficacy of new chemical entities, ensuring that lead compounds meet or exceed a clinically relevant threshold of activity.
Application
Selection Property
Validation Focus
Oral in vivo model-response studies
Consistent oral exposure context
Model-specific endpoint monitoring
Antimicrobial screening studies
Expanded Gram-negative MIC review
Strain-panel comparator analysis
Oxazolidinone SAR research
Carbamothioate scaffold context
Resistance-mechanism interpretation
Drug discovery benchmarking
Reported screening-activity baseline
Comparator assay-response context
[1] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
[2] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
[3] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
[4] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
[5] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
[6] Sreenivas K, Amarnath PVS, Mallik A, Sarnaik H, Kumar NS, Takhi M, et al. In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. J Antimicrob Chemother. 2007 Jul;60(1):159-61. doi: 10.1093/jac/dkm116. View Source
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